![molecular formula C15H12Cl2O3 B5665952 2-ethoxyphenyl 3,4-dichlorobenzoate](/img/structure/B5665952.png)
2-ethoxyphenyl 3,4-dichlorobenzoate
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Overview
Description
Synthesis Analysis
- Synthesis Approach : The compound can be synthesized from 4-methylsalicylic acid through a process involving simultaneous esterification and etherification, leading to ethyl 2-ethoxy-4-methylbenzonate, followed by carboxylation and selective hydrolysis (Mi, 2006).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of related compounds demonstrates that intramolecular interactions, such as N-H⋯O and O-H⋯O, along with intermolecular interactions like N-H⋯O and C-H⋯O, play a crucial role in stabilizing the molecular structure. These interactions are quantified using various analytical methods, including Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations (Venkatesan et al., 2016).
Chemical Reactions and Properties
Reactivity with Iodine Reagents : The compound's reactivity has been studied using hypervalent iodine reagents for vicinal halomethoxylation, demonstrating a reaction behavior similar to dichloroiodobenzene. These reactions can be advantageous due to the recyclability of the reagents involved (Yusubov et al., 2004).
Negative Halochromism Phenomenon : An interesting property observed is the negative halochromism, where the compound exhibits a shift in absorption in different solvents, indicating its potential in the field of colorimetric sensing or molecular electronics (Mori, Li, & Takeshita, 1989).
properties
IUPAC Name |
(2-ethoxyphenyl) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-13-5-3-4-6-14(13)20-15(18)10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROQENNMCIDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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